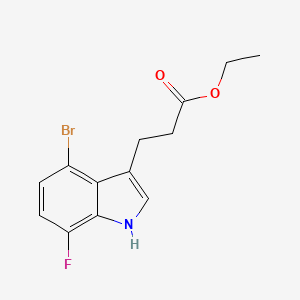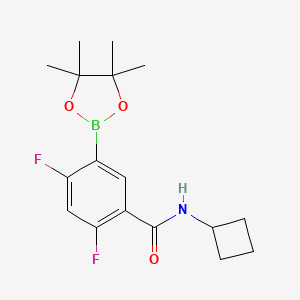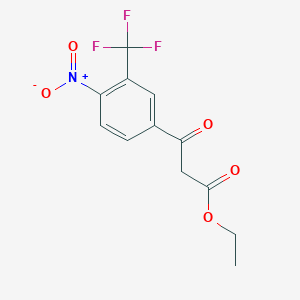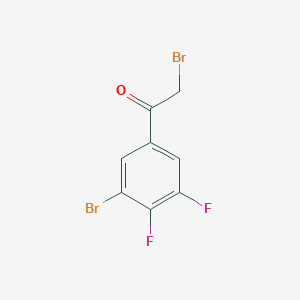
3'-Bromo-4',5'-difluorophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4’,5’-difluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’,5’-difluorophenacyl bromide typically involves the bromination of 4’,5’-difluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride or acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of 3’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. The product is then purified through recrystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-4’,5’-difluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
3’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. This results in the formation of a new chemical bond and the release of bromide ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-cyanoacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness
3’-Bromo-4’,5’-difluorophenacyl bromide is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H4Br2F2O |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
Clé InChI |
OYPYNMNXWOPUQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


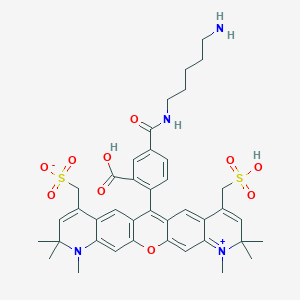


![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/no-structure.png)
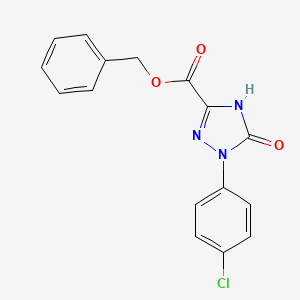
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)


